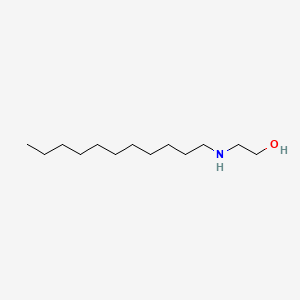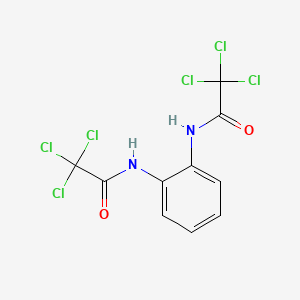
N,N'-Bis(trichloroacetyl)-o-phenylenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis(trichloroacetyl)-o-phenylenediamine: is an organic compound characterized by the presence of two trichloroacetyl groups attached to an o-phenylenediamine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(trichloroacetyl)-o-phenylenediamine typically involves the reaction of o-phenylenediamine with trichloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent decomposition of the reactants and to ensure high yield of the desired product .
Industrial Production Methods: While specific industrial production methods for N,N’-Bis(trichloroacetyl)-o-phenylenediamine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-Bis(trichloroacetyl)-o-phenylenediamine can undergo various chemical reactions, including:
Substitution Reactions: The trichloroacetyl groups can be substituted by nucleophiles, leading to the formation of new compounds.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed.
Major Products Formed:
Substitution Reactions: Various substituted derivatives of o-phenylenediamine.
Reduction Reactions: Reduced forms of the original compound with different functional groups.
Hydrolysis: o-Phenylenediamine and trichloroacetic acid.
Applications De Recherche Scientifique
N,N’-Bis(trichloroacetyl)-o-phenylenediamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce trichloroacetyl groups into molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N’-Bis(trichloroacetyl)-o-phenylenediamine involves the interaction of its trichloroacetyl groups with nucleophilic sites in target molecules. This can lead to the formation of covalent bonds, resulting in the modification of the target molecule’s structure and function. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .
Comparaison Avec Des Composés Similaires
N,N’-Bis(trichloroacetyl)-p-phenylenediamine: Similar structure but with different positional isomerism.
N,N’-Bis(trichloroacetyl)-m-phenylenediamine: Another positional isomer with distinct properties.
N,N’-Bis(trichloroacetyl)-ethylenediamine: Different core structure with similar trichloroacetyl groups.
Uniqueness: N,N’-Bis(trichloroacetyl)-o-phenylenediamine is unique due to its specific arrangement of trichloroacetyl groups on the o-phenylenediamine core.
Propriétés
Numéro CAS |
4257-73-2 |
|---|---|
Formule moléculaire |
C10H6Cl6N2O2 |
Poids moléculaire |
398.9 g/mol |
Nom IUPAC |
2,2,2-trichloro-N-[2-[(2,2,2-trichloroacetyl)amino]phenyl]acetamide |
InChI |
InChI=1S/C10H6Cl6N2O2/c11-9(12,13)7(19)17-5-3-1-2-4-6(5)18-8(20)10(14,15)16/h1-4H,(H,17,19)(H,18,20) |
Clé InChI |
AKEHVLLSLNGYIW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NC(=O)C(Cl)(Cl)Cl)NC(=O)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


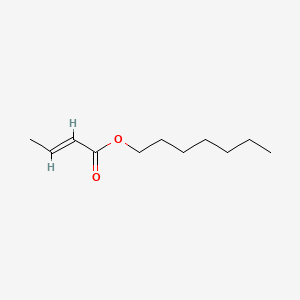
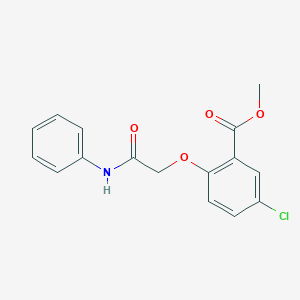
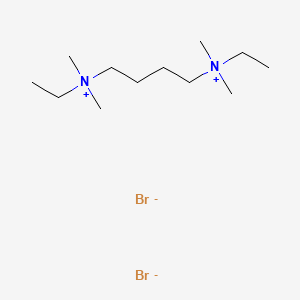




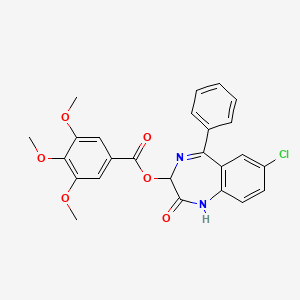
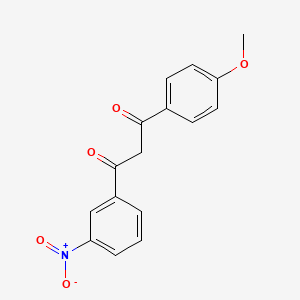

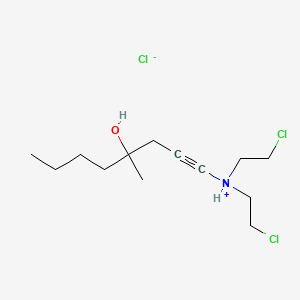
![n-[6'-(Diethylamino)-3-oxo-3h-spiro[2-benzofuran-1,9'-xanthen]-2'-yl]-n-phenylacetamide](/img/structure/B13734768.png)
